CYP3A4 Inhibition Liability: Target Compound vs. Representative 4-Position Isomer Comparator
The target compound exhibits measurable CYP3A4 inhibition with an IC50 of 20,000 nM (20 µM) in human liver microsomes using a fluorogenic substrate with a 15-minute preincubation [1]. This value provides a quantitative baseline for drug-drug interaction risk assessment. For comparative context, structurally distinct piperidinyl compounds in the same enzyme assay have demonstrated IC50 values ranging from 7,000 nM to >50,000 nM, indicating that the 3-position 4-fluorobenzoate ester resides in an intermediate liability zone [2].
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) |
| Comparator Or Baseline | Representative piperidinyl compounds: 7,000 nM (compound BDBM50394917) to >50,000 nM (compound BDBM50386881) |
| Quantified Difference | Target compound exhibits ~3-fold weaker inhibition than a high-liability piperidinyl compound; >2.5-fold margin relative to inactive baseline |
| Conditions | Human liver microsomes; fluorogenic substrate; 15-minute preincubation prior to NADPH addition; 2-hour measurement |
Why This Matters
This CYP3A4 inhibition datum enables procurement decisions for studies where low DDI liability is required, as the 20 µM IC50 falls in a range that may be acceptable for in vitro probe use without major metabolic interference.
- [1] BindingDB BDBM50600733. IC50: 2.00E+4 nM. Inhibition of CYP3A4 in human liver microsomes using fluorogenic substrate. 2023. View Source
- [2] BindingDB BDBM50394917. IC50: 7.00E+3 nM; BDBM50386881. IC50: >5.00E+4 nM. CYP3A4 inhibition assays in human liver microsomes. View Source
